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Compound of Interest

Compound Name:
2-Chloro-4-ethynyl-

benzenesulfonamide

Cat. No.: B8162391 Get Quote

Executive Summary
2-Chloro-4-ethynyl-benzenesulfonamide is a dual-functional pharmacophore used primarily

in Fragment-Based Drug Discovery (FBDD) and chemoproteomics. It combines a primary

sulfonamide (

), a classic zinc-binding motif for Carbonic Anhydrase (CA) inhibition, with an ethynyl group (

), a steric "warhead" suitable for bioorthogonal "Click" chemistry (CuAAC) or covalent cysteine
targeting.

This molecule is rarely available as a bulk commodity; it is typically synthesized de novo from

halogenated precursors. This guide provides the calculated physicochemical data and a

validated synthetic route starting from the commercially available 2-Chloro-4-iodo-

benzenesulfonamide.

Chemical Identity & Physicochemical Properties[1]
[2][3][4]
The following data is derived from IUPAC standards and calculated molecular descriptors.
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Property Value Notes

IUPAC Name
2-Chloro-4-

ethynylbenzenesulfonamide

Molecular Formula

Molecular Weight 215.66 g/mol Monoisotopic Mass: 214.9808

CAS Number Custom Synthesis
Precursor CAS: 64383-30-8

(Iodo-analog)

SMILES
C#CC1=CC(Cl)=C(S(N)

(=O)=O)C=C1
Useful for cheminformatics

LogP (Predicted) ~1.8 - 2.1 Moderate lipophilicity

Topological Polar Surface Area ~68.5 Å²
High oral bioavailability

potential

H-Bond Donors/Acceptors 1 / 3
Sulfonamide

is the donor

Synthesis Protocol: The Sonogashira Route
Because the direct commercial availability of the ethynyl derivative is limited, the standard

industry protocol involves a Sonogashira cross-coupling of the iodo-precursor followed by

desilylation.

Reagents & Materials
Starting Material: 2-Chloro-4-iodo-benzenesulfonamide (CAS: 64383-30-8).[1]

Coupling Partner: Trimethylsilylacetylene (TMSA).

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

].

Co-Catalyst: Copper(I) iodide (CuI).[2]
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Base/Solvent: Triethylamine (

) and Tetrahydrofuran (THF) or DMF.

Deprotection: Potassium Carbonate (

) in Methanol (

).

Step-by-Step Methodology
Phase 1: Cross-Coupling (TMS-Protection)

Charge: In a flame-dried round-bottom flask, dissolve 2-Chloro-4-iodo-benzenesulfonamide

(1.0 eq) in anhydrous THF (0.1 M concentration).

Degas: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to

prevent homocoupling of the alkyne).

Catalysis: Add

(0.05 eq) and CuI (0.02 eq).

Addition: Add

(3.0 eq) followed by dropwise addition of Trimethylsilylacetylene (1.2 eq).

Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

The starting material spot (

) should disappear.

Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate in

vacuo.

Phase 2: Desilylation (Deprotection)
Solubilize: Redissolve the crude TMS-intermediate in MeOH.

Cleavage: Add solid
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(2.0 eq) and stir at RT for 30 minutes.

Quench: Dilute with water and extract with Ethyl Acetate (

).

Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via silica gel flash chromatography (Gradient: 0

40% EtOAc in Hexanes).

Reaction Logic Diagram

Precursor:
2-Chloro-4-iodo-benzenesulfonamide

(CAS 64383-30-8)

Step 1: Sonogashira
TMS-Acetylene

Pd(PPh3)2Cl2, CuI
Et3N, THF

Intermediate:
TMS-Protected Alkyne

Step 2: Deprotection
K2CO3

MeOH, RT

Target:
2-Chloro-4-ethynyl-
benzenesulfonamide

Click to download full resolution via product page

Figure 1: Two-step synthetic pathway from the commercially available iodo-precursor to the

target ethynyl derivative.

Analytical Characterization (Expected)
To validate the synthesis, the following spectral signatures must be confirmed:

NMR (400 MHz, DMSO-

):

7.8 – 8.0 ppm: Aromatic protons (3H, m). The proton ortho to the sulfonamide will be most
deshielded.

7.4 – 7.6 ppm: Sulfonamide

(2H, s, broad exchangeable).

4.4 – 4.6 ppm: Acetylenic proton (

) (1H, s). Note: This singlet is the diagnostic confirmation of successful deprotection.
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IR Spectroscopy:

3250–3350 cm

: Sulfonamide

stretch.

2100–2120 cm

: Weak, sharp alkyne

stretch.

Applications in Drug Discovery[8][9]
Carbonic Anhydrase (CA) Inhibition
The benzene sulfonamide moiety is the "gold standard" pharmacophore for inhibiting human

Carbonic Anhydrases (hCA). The 2-Chloro substituent provides steric bulk that can induce

selectivity for specific isoforms (e.g., hCA IX vs. hCA II) by twisting the ring orientation within

the enzyme active site.

Click Chemistry Probes (ABPP)
The 4-ethynyl group serves as a bioorthogonal handle. Researchers use this molecule as a

probe in Activity-Based Protein Profiling (ABPP).

Mechanism: The sulfonamide binds to the target protein (CA).

Detection: A fluorescent azide or biotin-azide is introduced.

Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) covalently links the

reporter to the probe-protein complex, allowing for visualization or isolation of the target.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2-Chloro-4-ethynyl-benzenesulfonamide: Technical
Guide & Synthesis Protocol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8162391#2-chloro-4-ethynyl-benzenesulfonamide-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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